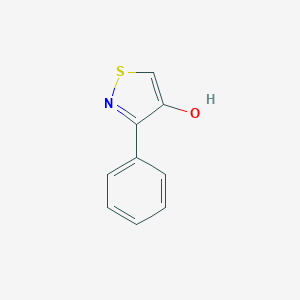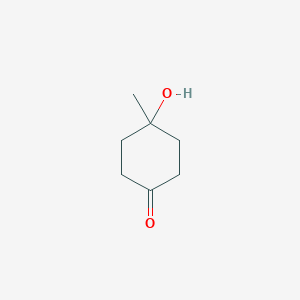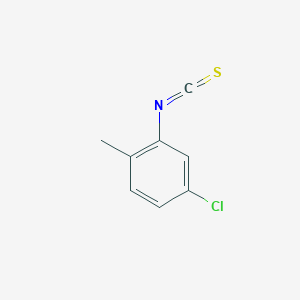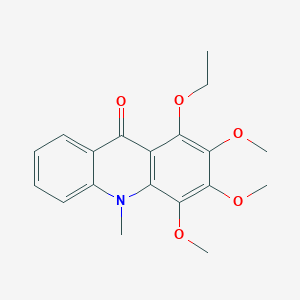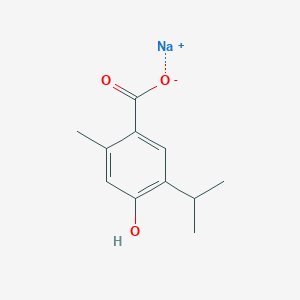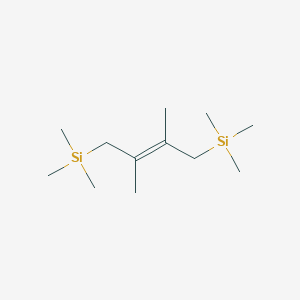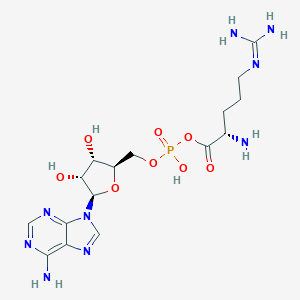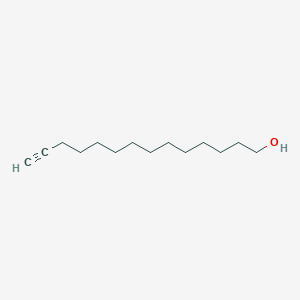
Allyloxytrimethylsilan
Übersicht
Beschreibung
Allyloxytrimethylsilane (AOTMS) is a multifunctional organosilicon compound, which has a wide range of applications in both industrial and scientific research fields. It is a colorless liquid at room temperature and has a molecular formula of C7H18OSi. AOTMS has a low boiling point (29°C) and is highly flammable. AOTMS is primarily used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a surfactant in aqueous solutions. It is also used as a surface-active agent in the production of various polysiloxanes.
Wissenschaftliche Forschungsanwendungen
Synthese von metallierten Dienen
Allyloxytrimethylsilan wird bei der Synthese von metallierten Dienen durch eine Isomerisierungs-Eliminierungssequenz verwendet. Dieser Prozess ist entscheidend für die Herstellung von Verbindungen mit konjugierten Dien-Systemen, die wichtige Zwischenprodukte in der organischen Synthese sind und Anwendungen in der Herstellung von Polymeren, Pharmazeutika und Agrochemikalien haben .
Herstellung von Trimethylsilyl-geschützten Verbindungen
Diese Chemikalie dient als Vorläufer für die Synthese von trimethylsilylgeschütztem (3-Hydroxypropyl)-trimethoxysilan. Der Schutz von Hydroxylgruppen durch Silylierung ist ein wichtiger Schritt in mehrstufigen organischen Synthesen, da er unerwünschte Reaktionen verhindert und bei Bedarf selektiv entfernt werden kann .
Entwicklung von elektrischen Materialien
Im Bereich der Elektrotechnik wird this compound zur Entwicklung fortschrittlicher elektrischer Materialien eingesetzt. Seine Eigenschaften sind vorteilhaft bei der Herstellung von Komponenten, die präzise organische Modifikationen erfordern, um die Leitfähigkeit, Flexibilität oder thermische Stabilität zu verbessern .
Organische Leuchtdioden (OLED)-Technologie
Die Verbindung findet Anwendung bei der Herstellung von OLEDs. Durch die Integration von this compound in die OLED-Struktur können Forscher die Leistung und Lebensdauer dieser Geräte verbessern, die in Bildschirmen für Smartphones, Fernsehern und anderen Displays verwendet werden .
Anwendungen in der pharmazeutischen Industrie
This compound ist an der Synthese verschiedener pharmazeutischer Verbindungen beteiligt. Seine Fähigkeit, Allyloxygruppen in Moleküle einzuführen, ist wertvoll für die Herstellung von pharmazeutischen Wirkstoffen mit gewünschten biologischen Aktivitäten .
Forschungseinsatz in der Chemie
Als Reagenz ist this compound für den Forschungsgebrauch bestimmt, insbesondere in Chemielaboren, in denen neue Verbindungen entwickelt oder bestehende Verbindungen für eine bessere Leistung oder ein besseres Verständnis ihrer Eigenschaften modifiziert werden .
Isomerisierungs-Eliminierungsreaktionen
Schließlich ist die Rolle von this compound bei Isomerisierungs-Eliminierungsreaktionen für die strukturelle Umlagerung von organischen Molekülen von Bedeutung. Diese Anwendung ist essentiell bei der Synthese komplexer Moleküle, insbesondere in den Bereichen der Naturstoffsynthese und der medizinischen Chemie .
Safety and Hazards
Allyloxytrimethylsilane is classified as a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include keeping the compound away from heat, sparks, open flames, and hot surfaces, and avoiding breathing its dust, fume, gas, mist, vapors, or spray . In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .
Wirkmechanismus
Target of Action
Allyloxytrimethylsilane is primarily used as a reagent in the synthesis of various organic compounds . Its primary targets are carbonyl compounds such as aldehydes, ketones, and imines . These compounds play crucial roles in various biochemical reactions, serving as intermediates in metabolic pathways.
Mode of Action
Allyloxytrimethylsilane interacts with its targets through a process known as allylation . In this reaction, the allyloxytrimethylsilane molecule donates an allyl group (a carbon chain) to the target molecule, resulting in the formation of homoallylic alcohols and amines . This process involves the formation of a carbon-carbon (C-C) bond .
Pharmacokinetics
It’s known that the compound is sensitive to moisture . This suggests that its absorption, distribution, metabolism, and excretion (ADME) could be influenced by the presence of water and other environmental factors.
Result of Action
The primary result of Allyloxytrimethylsilane’s action is the synthesis of homoallylic alcohols and amines . These compounds can serve as precursors for the synthesis of larger biomolecules. In addition, Allyloxytrimethylsilane has been used in the synthesis of trimethylsilyl protected (3-hydroxypropyl)-trimethoxysilane .
Action Environment
The action of Allyloxytrimethylsilane is influenced by environmental factors. It is sensitive to moisture, and thus, its stability and efficacy can be affected by the presence of water . Therefore, it should be stored in a cool, dry, and well-ventilated place . It’s also important to note that Allyloxytrimethylsilane is classified as a flammable liquid, which means it should be kept away from heat, sparks, open flames, and hot surfaces .
Eigenschaften
IUPAC Name |
trimethyl(prop-2-enoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14OSi/c1-5-6-7-8(2,3)4/h5H,1,6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMVKGDEKPPREK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066319 | |
| Record name | Allyloxytrimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18146-00-4 | |
| Record name | Allyl trimethylsilyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18146-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, trimethyl(2-propen-1-yloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018146004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, trimethyl(2-propen-1-yloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Allyloxytrimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyloxytrimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.196 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the main applications of Allyloxytrimethylsilane in organic synthesis?
A1: Allyloxytrimethylsilane serves as a versatile reagent in organic synthesis, primarily due to its ability to introduce allyloxy groups into molecules.
- Hydroxyl Group Protection: It acts as a protecting group for hydroxyl functionalities. [] This is particularly useful in multi-step syntheses where specific hydroxyl groups need to remain unreactive.
- Synthesis of Silicon-Containing Polymers: Allyloxytrimethylsilane can be reacted with dihydrosiloxanes to produce polymers with both dimethylsiloxane and urethane moieties. [] These polymers potentially find applications in materials science.
- Formation of Hybrid Silicon Quantum Dots: Researchers have successfully used allyloxytrimethylsilane as a silicon source to synthesize hybrid silicon quantum dots (SiQDs). [] These SiQDs exhibit antibacterial properties and can detect tetracycline.
Q2: How does the structure of Allyloxytrimethylsilane influence its fragmentation pattern in mass spectrometry?
A2: Mass spectrometry studies reveal distinct fragmentation patterns for Allyloxytrimethylsilane. [] The dominance of siliconium ions in the mass spectra is a key characteristic.
- Siliconium Ion-Double Bond Interaction: The fragmentation pattern suggests a significant interaction between the siliconium ions and the carbon-carbon double bond of the allyloxy ligand. [] This interaction influences the loss of neutral fragments.
- Impact of Substitution: Interestingly, increasing the substitution on the allyloxy group appears to diminish the interaction between the siliconium ions and the double bond. [] This observation sheds light on the impact of steric factors on the fragmentation process.
Q3: Can Allyloxytrimethylsilane be used to prepare specific isomers?
A3: Yes, Allyloxytrimethylsilane plays a crucial role in synthesizing specific isomers of 3-Trimethylsilyl-2-propen-1-yl Acetate. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


